

# The Rise and Fall of Benzofurodil: A Technical Retrospective

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## Compound of Interest

Compound Name: *Benzofurodil*

Cat. No.: *B1663190*

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## Introduction

**Benzofurodil**, more formally known as Benfurodil Hemisuccinate (CAS Number: 3447-95-8), emerged in the mid-20th century as a promising cardiotonic and peripheral vasodilator for the management of congestive heart failure.<sup>[1][2]</sup> Developed by J. Schmitt and his team, this benzofuran derivative represented a therapeutic approach to enhancing cardiac performance and reducing vascular resistance.<sup>[1]</sup> Despite its initial promise, Benfurodil Hemisuccinate has largely been relegated to historical scientific literature, with its clinical use discontinued. This technical guide provides an in-depth exploration of the discovery, history, and available pharmacological data of **Benzofurodil**, offering valuable insights for researchers in cardiovascular drug discovery and development.

## Discovery and Historical Context

The initial development of Benfurodil Hemisuccinate can be traced back to the 1960s. The foundational research, including its preparation and initial toxicological and pharmacological assessments, was documented in French scientific journals, namely the Bulletin de la Société Chimique de France in 1967 and Chimie Thérapeutique in 1966.<sup>[1]</sup> These publications laid the groundwork for its potential application in cardiovascular medicine, specifically targeting the debilitating effects of congestive heart failure. At the time, the therapeutic landscape for heart failure was evolving, and new agents that could improve cardiac contractility and reduce the workload of the heart were actively being sought.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of Benfurodil Hemisuccinate is provided in the table below.

Property	Value
Chemical Name	Benfurodil Hemisuccinate
CAS Number	3447-95-8
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>7</sub>
Appearance	White to pale yellow crystalline powder
Solubility	Soluble in alkaline solutions

Table 1: Chemical and Physical Properties of Benfurodil Hemisuccinate.

## Pharmacological Profile

Benfurodil Hemisuccinate was characterized by its dual action as a cardiotonic and a vasodilator.<sup>[1]</sup> This combination of effects was aimed at addressing two of the primary pathophysiological features of congestive heart failure: diminished cardiac output and increased systemic vascular resistance.

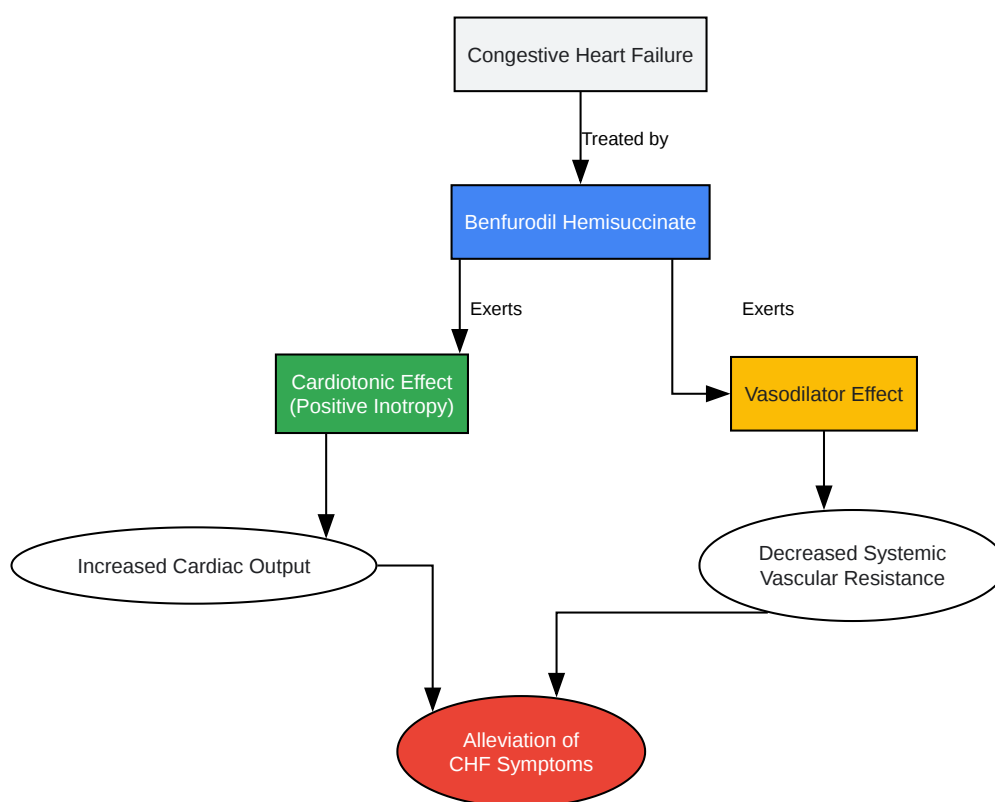
## Mechanism of Action

While the precise molecular mechanisms of Benfurodil Hemisuccinate were not as extensively elucidated as modern cardiovascular drugs, its actions can be understood within the broader context of cardiotonics and vasodilators of its era.

- **Cardiotonic Effect:** The cardiotonic action of a drug increases the force of contraction of the heart muscle (positive inotropic effect).<sup>[3]</sup> This leads to an increased cardiac output, which is beneficial in heart failure where the pumping action of the heart is compromised. The signaling pathway for many cardiotonic drugs involves an increase in intracellular calcium concentration within the cardiac myocytes.

- **Vasodilator Effect:** As a vasodilator, Benfurodil Hemisuccinate would have relaxed the smooth muscle of blood vessels, leading to a widening of the vessels.[4][5] This vasodilation would decrease the resistance against which the heart has to pump (afterload), thereby reducing the workload on the heart and improving its efficiency.[4]

The logical relationship of these actions in the context of congestive heart failure is depicted in the following diagram.



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Figure 1: Conceptual signaling pathway of Benfurodil Hemisuccinate in congestive heart failure.

## Experimental Data

Detailed experimental protocols from the original publications are not readily available in modern databases. However, some key quantitative data has been preserved in scientific

records.

## Preclinical Toxicology

The acute toxicity of Benfurodil Hemisuccinate was evaluated in mice.

Parameter	Value
LD <sub>50</sub>	550 mg/kg (oral, mice) <a href="#">[1]</a>

Table 2: Acute Toxicity of Benfurodil Hemisuccinate.

This value provided an initial assessment of the compound's safety profile in animal models.

## Synthesis

The synthesis of Benfurodil Hemisuccinate, as described in the historical literature, involved a multi-step chemical process. While the specific reagents and reaction conditions are detailed in the original 1967 publication by J. Schmitt in the Bulletin de la Société Chimique de France, access to the full text is limited. The general workflow would have likely involved the synthesis of the core benzofuran structure followed by the addition and modification of functional groups to arrive at the final hemisuccinate ester.

A generalized experimental workflow for the synthesis and evaluation of a novel compound like Benfurodil Hemisuccinate during that era is illustrated below.



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Figure 2: Generalized workflow for the discovery and preclinical evaluation of a pharmaceutical compound.

## Clinical Trials and Discontinuation

There is a notable lack of accessible data from clinical trials for Benfurodil Hemisuccinate in major clinical trial registries. This suggests that either the clinical development program was limited, or the data was not widely disseminated or preserved in a digitally accessible format. The monograph for Benfurodil Hemisuccinate has been retired, indicating that it is no longer a marketed or clinically utilized medication.<sup>[1]</sup> The reasons for its discontinuation are not explicitly stated in the available literature but could be attributed to a variety of factors common in drug development, including insufficient efficacy, unfavorable side effect profile, or the emergence of superior therapeutic alternatives for congestive heart failure.

## Conclusion

Benfurodil Hemisuccinate stands as an example of mid-20th-century innovation in cardiovascular pharmacology. Its dual cardiotonic and vasodilator properties represented a logical approach to the treatment of congestive heart failure. However, the limited availability of detailed experimental and clinical data in the modern era makes a comprehensive evaluation of its efficacy and safety challenging. For contemporary researchers, the story of **Benzofurodil** underscores the importance of robust data preservation and dissemination in drug development. Furthermore, it serves as a reminder of the foundational role that early benzofuran chemistry played in the ongoing search for novel therapeutics for cardiovascular diseases. The exploration of such historical compounds can still offer valuable lessons in medicinal chemistry and pharmacology.

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